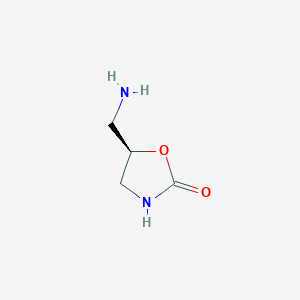

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H8N2O2 . It is also known as ®-5-(Aminomethyl)oxazolidin-2-one . The compound is typically available in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is 1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The molecular weight of the compound is 152.58 .Physical And Chemical Properties Analysis

“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 152.58 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

The oxazolidin-2-one ring, such as found in "(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one," is a versatile scaffold in synthetic organic chemistry due to its utility as a chiral auxiliary and as a protective group for 1,2-aminoalcohols. Its popularity stems from the ability to achieve stereoselective synthesis, which is crucial for creating compounds with desired biological activity. Researchers have developed numerous synthetic approaches to construct this ring, focusing on the mechanistic and stereochemical outcomes. The introduction of oxazolidin-2-one-based drugs, like Linezolid, has further propelled interest in this framework, highlighting its significance in the synthesis of antibacterial agents and other pharmaceuticals (Zappia et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidin-2-ones have been explored for their antibacterial properties. They operate by inhibiting protein synthesis at an early stage, presenting a novel mechanism of action against multidrug-resistant Gram-positive bacteria. This class of compounds has shown potent in vitro and in vivo activity, comparable to that of vancomycin, against strains of staphylococci, streptococci, and enterococci. The development of synthetic oxazolidinones for treating serious bacterial infections underscores their potential in addressing clinical problems related to antibiotic resistance (Brickner et al., 1996).

Novel Material Synthesis

The structural framework of oxazolidin-2-ones is also applicable in the synthesis of new materials. For instance, the creation of oligomers containing oxazolidin-2-one units has been investigated for developing foldamers, which are oligomers that adopt specific, folded conformations. These structures have potential applications in creating new types of materials with precise chemical and physical properties, demonstrating the versatility of oxazolidin-2-ones in material science (Lucarini & Tomasini, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)